molecular formula C8H11N3 B11924729 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11924729
M. Wt: 149.19 g/mol
InChI Key: VUVQIXHSVAVQFN-UHFFFAOYSA-N
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Description

2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrimidine core. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antifolate agents .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2,7-dimethyl-5,6-dihydropyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H11N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h5H,3-4H2,1-2H3

InChI Key

VUVQIXHSVAVQFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CCN(C2=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves cyclization reactions. One common method includes the reaction of a substituted pyrrole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Cyclization Reactions

A foundational method involves cyclization of pyrrole and pyrimidine precursors under controlled conditions. Key steps include:

  • Temperature and pH control : Critical for optimizing reaction yields and purity.

  • Catalyst utilization : Various catalysts facilitate cyclization, though specific examples are not detailed in the provided sources.

Multi-Component Reactions

Two distinct one-pot, three-component syntheses are documented:

Table 1: Comparison of Multi-Component Synthesis Methods

Method Reagents Catalyst Conditions Yield Key Feature
4-hydroxycoumarin, arylglyoxal, 6-aminouracilL-proline (20 mol%)Acetic acid, refluxUp to 73%Knoevenagel condensation followed by Michael addition and cyclization
Arylglyoxals, barbituric acid derivativesTBAB (5 mol%)Ethanol, 50°C73–95%Avoids side products via milder conditions

Reaction Mechanisms

The synthesis pathways involve sequential steps:

Knoevenagel Condensation

Initial condensation between hydroxycoumarin and arylglyoxal forms a conjugated intermediate .

Michael Addition

Subsequent Michael addition of aminouracil derivatives introduces a reactive site for cyclization .

Intramolecular Cyclization

The intermediate undergoes heterocyclization to form the fused pyrrolo[2,3-d]pyrimidine ring system .

Analytical Characterization

Structural confirmation relies on NMR spectroscopy :

  • Pyrrolo[2,3-d]pyrimidine derivatives : Protons at H5 position exhibit chemical shifts around δ 5.95 .

  • Regioisomer differentiation : Furo[2,3-d]pyrimidine derivatives show distinct shifts (e.g., δ 7.14 for H6) .

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. The compound 2,7-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has been investigated for its potential as a selective inhibitor of CDKs.

Case Studies

A notable study demonstrated that a derivative of this compound exhibited over 200-fold selectivity for CDK2 compared to other kinases. The compound was evaluated in various tumor cell lines, showing potent antiproliferative effects with IC50 values in the low micromolar range .

Anticancer Activity

The compound has been explored for its anticancer properties through various mechanisms:

Antiproliferative Effects

In vitro studies have shown that this compound derivatives can inhibit cell proliferation in several cancer types by inducing apoptosis and preventing cell cycle progression .

Synergistic Effects with Other Agents

Research has also indicated that this compound can enhance the efficacy of existing chemotherapeutics when used in combination therapies. For example, combining it with cisplatin or olaparib resulted in synergistic effects against specific cancer cell lines .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

Bioavailability and Metabolism

Studies have reported favorable pharmacokinetic profiles for certain derivatives, including good oral bioavailability and low risk of drug-drug interactions. For instance, one derivative showed a bioavailability of approximately 30% in rat models .

Metabolic Stability

The metabolic stability of these compounds is enhanced through structural modifications such as deuteration, which reduces demethylation rates significantly . This improvement allows for sustained therapeutic levels in vivo.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of kinase activity or interference with DNA replication processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound Name Substituents Key Structural Features Biological Activity Physicochemical Properties
2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 2-CH₃, 7-CH₃ Partially saturated pyrrole ring; methyl groups enhance lipophilicity Intermediate for kinase inhibitors (e.g., SY-707) Moderate solubility in polar solvents; melting point data not reported
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (Cl6-DHPM) 4-Cl Chlorine atom at position 4 increases electrophilicity Key intermediate in Tofacitinib synthesis White-yellow crystalline powder; mp 215–220°C; soluble in chloroform, methanol
LY231514 (Pemetrexed) Complex substituents (glutamate tail) Polyglutamation enhances cellular uptake Antifolate; inhibits TS, DHFR, GARFT Requires reduced folate carrier for transport; IC₅₀ values in nM range
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 7,7-CH₃ (different ring fusion) Pyrrolo[3,4-d]pyrimidine core ATR inhibitor (anticancer) Improved metabolic stability due to [3,4-d] fusion; IC₅₀ = 0.5–2.0 µM
SY-707 N-isopropyl benzenesulfonamide substituents Modified pyrrolo[2,3-d]pyrimidine core ALK/FAK/IGF1R inhibitor (breast cancer) Stocked in DMSO; IC₅₀ values < 100 nM

Key Differences and Implications

Substituent Effects: Methyl Groups (2,7-Dimethyl): Enhance lipophilicity and metabolic stability compared to polar substituents like chlorine or amino groups. This may improve blood-brain barrier penetration but reduce aqueous solubility . Chlorine (4-Chloro): Increases reactivity as a leaving group, making it a versatile intermediate for nucleophilic substitutions (e.g., in Tofacitinib synthesis) .

Ring Fusion Position :

  • Pyrrolo[2,3-d]pyrimidines (e.g., SY-707) exhibit distinct target selectivity compared to [3,4-d]-fused analogs. For example, the [3,4-d] isomer in shows potent ATR inhibition, while [2,3-d] derivatives like SY-707 target ALK/FAK kinases .

Biological Activity: Enzyme Inhibition: LY231514’s polyglutamated metabolites inhibit multiple folate enzymes (TS, DHFR), whereas 2,7-dimethyl derivatives lack direct enzyme inhibition data but serve as precursors for active drug candidates . Kinase Targeting: SY-707 demonstrates nanomolar potency against ALK/FAK/IGF1R, highlighting the scaffold’s adaptability in kinase inhibitor design .

Biological Activity

2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant research findings.

  • Molecular Formula : C₈H₈N₄
  • Molecular Weight : 164.18 g/mol
  • CAS Number : 1265908-62-0

Structure

The compound features a pyrrolo-pyrimidine scaffold, which is significant in the development of various bioactive molecules. The presence of methyl groups at the 2 and 7 positions enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds sharing structural similarities with this compound have demonstrated significant activity against various bacterial strains.

Compound Target Organism MIC (µg/mL) Reference
This compoundStaphylococcus aureus12.5
Similar DerivativeEscherichia coli8.0
Similar DerivativeMRSA0.13–0.255

The compound exhibits a promising profile against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Pyrrolo[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. A study evaluated the effects of these compounds on various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of cell proliferation
A54910Cell cycle arrest in G1 phase

The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cellular processes, such as kinases involved in cell signaling.
  • Interference with DNA/RNA Synthesis : The structural similarity to nucleobases allows these compounds to interfere with nucleic acid synthesis.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with these derivatives.

Study on Antibacterial Efficacy

In a recent study published in MDPI, researchers synthesized several pyrrole-based compounds and evaluated their antibacterial efficacy against resistant strains. The study reported that derivatives with modifications at the nitrogen positions exhibited enhanced activity compared to standard antibiotics like vancomycin .

Study on Anticancer Properties

A comprehensive evaluation published in ACS Publications demonstrated that specific derivatives of pyrrolo[2,3-d]pyrimidines showed potent anticancer activity by targeting CDK9, a crucial regulator in cancer cell proliferation . The study utilized a structure-activity relationship (SAR) approach to optimize the compounds for better efficacy.

Q & A

Q. What are the established synthetic routes for 2,7-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, and what challenges arise during its preparation?

A multi-step synthesis is typically employed, involving cyclization and functionalization of precursor molecules. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives are synthesized via Ugi-Smiles multicomponent reactions followed by cyclization under controlled conditions . Key challenges include achieving regioselectivity during substitution and maintaining stability of the dihydro-pyrrolo ring under acidic/basic conditions. Microwave-assisted methods (e.g., ) may improve reaction efficiency but require optimization of temperature and solvent systems.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

High-resolution mass spectrometry (HRMS) and 1H^1 \text{H}/13C^{13} \text{C} NMR are essential for structural confirmation. For instance, 1H^1 \text{H} NMR peaks between δ 2.8–4.6 ppm typically correspond to methyl and dihydro-pyrrolo protons, while aromatic protons appear at δ 7.0–7.6 ppm . IR spectroscopy helps identify functional groups (e.g., carbonyl stretches at 1657–1731 cm1^{-1}) . Purity assessment via HPLC with UV detection is recommended, especially for intermediates prone to oxidation.

Q. What biological targets are associated with pyrrolo[2,3-d]pyrimidine derivatives, and how is activity validated experimentally?

These compounds often target kinases (e.g., ATR, EGFR) due to structural mimicry of ATP-binding domains. In vitro kinase inhibition assays (IC50_{50} determination) and cellular proliferation assays (e.g., using tumor cell lines) are standard . For example, 7,7-dimethyl analogs showed IC50_{50} values <100 nM against ATR in biochemical assays, validated via Western blotting of downstream biomarkers like phosphorylated CHK1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory activities of structurally similar pyrrolo[2,3-d]pyrimidine derivatives?

Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. ethyl groups at the 5- or 7-position) or assay conditions. Systematic structure-activity relationship (SAR) studies, supported by molecular docking (e.g., using PDB structures of kinase targets), can clarify binding modes . For example, 2,7-dimethyl substitution may enhance hydrophobic interactions in the kinase pocket compared to 4-chloro-5-ethyl analogs . Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays).

Q. What strategies optimize ligand efficiency (LE) and lipophilicity (LLE) in pyrrolo[2,3-d]pyrimidine-based inhibitors?

Introduce polar substituents (e.g., morpholinyl or piperazinyl groups) to reduce logP while maintaining potency. highlights that replacing bulky aryl groups with smaller alkyl chains improved LLE by 2–3 units. Computational tools (e.g., Free-Wilson analysis) guide substituent selection to balance steric effects and hydrogen-bonding capacity . Monitor LE metrics (e.g., LE = 1.4×pIC50heavy atoms\frac{1.4 \times pIC_{50}}{\text{heavy atoms}}) during iterative design.

Q. How do multicomponent reactions (MCRs) enhance the synthesis of pyrrolo[2,3-d]pyrimidine libraries for high-throughput screening?

Ugi-Smiles and Passerini reactions enable rapid diversification of the pyrrolo core. For example, reacting 2,4-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine with isocyanides and aldehydes generates amide-functionalized derivatives in 18–48% yields . Optimize reaction time and catalyst loading (e.g., TFA for acid catalysis) to minimize side products.

Methodological and Safety Considerations

Q. What precautions are necessary for handling this compound in laboratory settings?

Follow GHS Category 3 protocols for acute toxicity (oral). Use PPE (gloves, goggles) and work in a fume hood. Storage at –20°C under inert atmosphere (N2_2) prevents decomposition . For transport, classify as UN2811 (toxic solid, organic) with Packing Group III .

Q. How do researchers compare the bioactivity of 2,7-dimethyl analogs with other pyrrolo[2,3-d]pyrimidine derivatives?

Conduct parallel assays under identical conditions. For example, compare IC50_{50} values against ATR for 2,7-dimethyl vs. 7,7-dimethyl derivatives (e.g., 11c vs. 11b in ). Use isogenic cell lines (e.g., ATM-deficient vs. wild-type) to probe synthetic lethality .

Data Analysis and Reporting

Q. How should researchers address variability in in vitro vs. in vivo efficacy data for pyrrolo[2,3-d]pyrimidine compounds?

Perform pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) to identify bioavailability issues. For example, methyl groups at the 2- and 7-positions may reduce hepatic metabolism compared to halogenated analogs . Use xenograft models to correlate in vitro IC50_{50} with tumor growth inhibition.

Q. What computational tools are recommended for predicting the reactivity and stability of pyrrolo[2,3-d]pyrimidine intermediates?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model cyclization energetics and regioselectivity. Tools like Pistachio and Reaxys predict feasible synthetic routes and side reactions . Validate predictions with small-scale experimental trials.

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